molecular formula C17H20N8 B6448561 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549023-62-1

3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448561
CAS No.: 2549023-62-1
M. Wt: 336.4 g/mol
InChI Key: JIRJACRIGLXYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine-2-carbonitrile core linked via a piperazine group to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl moiety. The carbonitrile group contributes to electron-withdrawing effects, influencing electronic properties and binding interactions. Such structural motifs are common in kinase inhibitors and enzyme-targeting therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 4-chloropyrimidine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate. The resulting 6-(pyrrolidin-1-yl)pyrimidine is then reacted with 1-(4-bromopyrazin-2-yl)piperazine in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyrimidine and pyrazine rings. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways could make it useful in developing drugs for conditions such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of molecules with tailored functionalities, which could be useful in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrimidine and pyrazine rings can bind to nucleic acids and proteins, potentially inhibiting their function. The piperazine and pyrrolidine rings can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition of target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 3-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

  • Key Difference : Pyrazole replaces pyrrolidine on the pyrimidine ring.
  • This may alter pharmacokinetics (e.g., absorption) and target selectivity .

Compound B : 4-(Pyridin-3-yl)-2-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-dihydro-3H-pyrazol-3-one hydrochloride

  • Key Difference : Pyrazol-3-one ring replaces pyrazine-2-carbonitrile.
  • This compound was studied as a HIF-prolyl hydroxylase inhibitor, suggesting therapeutic relevance in hypoxia-related diseases .

Compound C : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

  • Key Difference : Pyridine core replaces pyrazine, with phenyl and thiophene substituents.
  • This may enhance binding to hydrophobic enzyme pockets compared to the target compound .

Compound D : 5-((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile

  • Key Difference : Complex imidazo-pyrrolo-pyrazine fused system and methylpiperidine linker.
  • The cis-4-methylpiperidine linker may restrict conformational flexibility compared to piperazine .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~385 g/mol ~380 g/mol ~420 g/mol ~395 g/mol
logP ~2.5 (estimated) ~2.0 ~1.8 ~3.0
Solubility (aq.) Moderate (carbonitrile) High (pyrazole) High (pyrazol-3-one) Low (thiophene/phenyl)
Synthetic Complexity Moderate (piperazine coupling) Moderate High (multi-step cyclization) Moderate (pyridine synthesis)

Key Observations :

  • The target compound balances moderate lipophilicity (logP ~2.5) with solubility due to its carbonitrile group.
  • Compound B’s pyrazol-3-one moiety confers higher solubility but may limit blood-brain barrier penetration.
  • Compound C’s thiophene/phenyl groups increase logP, favoring hydrophobic interactions but risking metabolic instability .

Target Compound :

  • Hypothetical Targets : Kinases (e.g., JAK2, EGFR) due to pyrimidine-piperazine-carbonitrile architecture.
  • Advantages : Pyrrolidine enhances cell permeability; piperazine allows flexible binding to active sites.

Compound B :

  • Reported Activity : HIF-prolyl hydroxylase inhibition (IC₅₀ ~50 nM in hypoxia models) .

Compound D :

  • Hypothetical Targets : DNA repair enzymes (PARP) due to fused heterocyclic system.
  • Comparison : The imidazo-pyrrolo-pyrazine core in Compound D may enable intercalation with DNA, a mechanism less likely in the target compound .

Properties

IUPAC Name

3-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c18-12-14-17(20-4-3-19-14)25-9-7-24(8-10-25)16-11-15(21-13-22-16)23-5-1-2-6-23/h3-4,11,13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJACRIGLXYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.